molecular formula C21H27N3O3 B7175091 1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea

1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea

Cat. No.: B7175091
M. Wt: 369.5 g/mol
InChI Key: IBZQLMRAHHEMNM-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea is a synthetic organic compound that features both indole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Furan Moiety: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Coupling Reactions: The indole and furan moieties are then coupled through a series of reactions involving the formation of intermediates such as amides or esters, followed by urea formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The indole and furan rings can be oxidized to form corresponding oxides.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the indole and furan rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of indole-2,3-dione and furan-2,3-dione.

    Reduction: Formation of 1-[4-(2,3-dihydroindol-1-yl)-4-hydroxybutyl]-3-[4-(furan-2-yl)butan-2-yl]urea.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea involves its interaction with specific molecular targets. The indole and furan moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea: Unique due to the presence of both indole and furan moieties.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.

    Furan-2-carboxylic acid: Contains a furan ring but lacks the indole moiety.

Uniqueness

This compound is unique due to its dual aromatic ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets compared to compounds containing only one type of aromatic ring.

Properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-3-[4-(furan-2-yl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16(10-11-18-7-5-15-27-18)23-21(26)22-13-4-9-20(25)24-14-12-17-6-2-3-8-19(17)24/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQLMRAHHEMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)NCCCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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